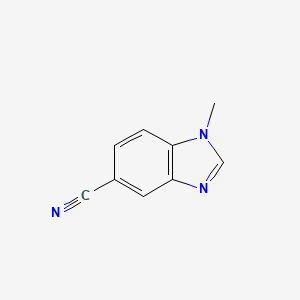

5-Cyano-1-methylbenzoimidazole

説明

The exact mass of the compound 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyano-1-methylbenzoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-1-methylbenzoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYDBVFHHMVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611407 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-13-2 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Cyano-1-methylbenzoimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-1-methylbenzoimidazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a fusion of benzene and imidazole rings, offers a versatile scaffold for chemical modification in drug discovery.[1] This guide provides an in-depth exploration of a reliable synthetic pathway to 5-Cyano-1-methylbenzoimidazole, detailed experimental protocols, and comprehensive characterization methodologies. By explaining the causality behind experimental choices and integrating self-validating checkpoints, this document serves as a practical resource for chemists in research and development.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings.[1] This unique architecture confers aromatic stability and provides multiple sites for chemical modification, making it a "privileged scaffold" in medicinal chemistry.[2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The cyano group (C≡N) at the 5-position and the methyl group at the N-1 position of the target compound, 5-Cyano-1-methylbenzoimidazole (C₉H₇N₃, Molar Mass: 157.17 g/mol ), make it a particularly useful building block for extending the molecular framework and developing novel therapeutic agents.[3]

Strategic Approach to Synthesis

The classical and most prevalent methods for synthesizing the benzimidazole ring involve the condensation of ortho-phenylenediamines (or 1,2-diaminobenzenes) with either carboxylic acids (Phillips-Ladenburg reaction) or aldehydes (Weidenhagen reaction).[4] These methods, while foundational, often require high temperatures and can result in low yields.[4]

For the synthesis of 5-Cyano-1-methylbenzoimidazole, a logical and efficient approach involves the cyclization of a pre-functionalized ortho-phenylenediamine precursor, namely 4-amino-3-(methylamino)benzonitrile .[5] This strategy offers superior control over the final substitution pattern, particularly the regioselective placement of the N-methyl group. The cyclization is typically achieved by reacting this diamine with formic acid, which serves as the source for the C2 carbon of the imidazole ring.

Causality of Precursor Selection: Using 4-amino-3-(methylamino)benzonitrile as the starting material is strategically advantageous. The vicinal primary and secondary amino groups are perfectly positioned for cyclization. The pre-existing cyano and N-methyl groups ensure that the final product is formed without the need for additional, potentially low-yielding, post-cyclization modification steps.

Synthetic and Characterization Workflow

The overall process, from starting materials to a fully characterized final product, follows a logical sequence of synthesis, purification, and analysis. Each step is designed to validate the outcome of the previous one.

Caption: Overall workflow for the synthesis and characterization of 5-Cyano-1-methylbenzoimidazole.

Detailed Experimental Protocol

This protocol details the cyclization of 4-amino-3-(methylamino)benzonitrile with formic acid. All operations should be conducted in a well-ventilated fume hood by qualified personnel.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Amino-3-(methylamino)benzonitrile | C₈H₉N₃ | 147.18 | 5.00 g | 33.97 | Starting Material |

| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 30 mL | ~795 | Reagent & Solvent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - | Neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-(methylamino)benzonitrile (5.00 g, 33.97 mmol).

-

Reagent Addition: Carefully add formic acid (30 mL) to the flask.

-

Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture over crushed ice (~100 g) in a beaker.

-

Basification: Stir the aqueous mixture and slowly add a 10 M sodium hydroxide solution to neutralize the excess formic acid. Adjust the pH to ~8-9. A precipitate will form.

-

Causality: Basification is crucial to deprotonate the benzimidazole product, reducing its water solubility and facilitating its extraction into an organic solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 5-Cyano-1-methylbenzoimidazole can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to form pure crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

Characterization and Data Interpretation

Comprehensive spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Key analytical techniques for structural elucidation.

Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques.[6][7]

| Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.3 ppm (s, 1H) | Proton at C2 of the imidazole ring. |

| (in CDCl₃) | ~8.1 ppm (d, 1H) | Aromatic proton at C4. | |

| ~7.6 ppm (d, 1H) | Aromatic proton at C6. | ||

| ~7.5 ppm (dd, 1H) | Aromatic proton at C7. | ||

| ~3.9 ppm (s, 3H) | Methyl protons on N1. | ||

| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm | Carbon at C2. |

| ~119-144 ppm | Aromatic and imidazole carbons (C4, C5, C6, C7, C3a, C7a). | ||

| ~119 ppm | Cyano carbon (C≡N). | ||

| ~105-110 ppm | Carbon attached to the cyano group (C5). | ||

| ~32 ppm | Methyl carbon on N1. | ||

| Mass Spec. | Molecular Ion (M+H)⁺ | m/z = 158.07 | Confirms the molecular weight (157.17) + proton.[5] |

| FTIR | Wavenumber (cm⁻¹) | ~2220-2230 cm⁻¹ | Strong, sharp absorption characteristic of a C≡N (nitrile) stretch. |

| ~3100-3150 cm⁻¹ | Aromatic C-H stretch. | ||

| ~1600-1620 cm⁻¹ | C=N stretch of the imidazole ring.[7] | ||

| Melting Point | Range (°C) | Literature-dependent | A sharp melting point range indicates high purity. |

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle formic acid and sodium hydroxide with extreme care as they are corrosive.

-

Handling: All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store 5-Cyano-1-methylbenzoimidazole in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide outlines a robust and well-characterized method for the synthesis of 5-Cyano-1-methylbenzoimidazole. By understanding the rationale behind the chosen synthetic route and employing a systematic approach to purification and characterization, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science. The provided protocols and data serve as a self-validating framework to ensure experimental success and product integrity.

References

-

Chemsrc. 4-Amino-3-methylbenzonitrile | CAS#:78881-21-7. Available from: [Link]

-

ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Available from: [Link]

-

PubChem. 4-amino-3-(methylamino)benzonitrile. Available from: [Link]

-

ResearchGate. Synthesis of cyano and amidino substituted derivatives 4–15. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Available from: [Link]

-

PubChem. 4-Amino-3-methylbenzonitrile. Available from: [Link]

-

ResearchGate. Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. Available from: [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

-

National Institutes of Health. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 5. PubChemLite - 4-amino-3-(methylamino)benzonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Cyano-1-methylbenzoimidazole (CAS: 53484-13-2): A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Cyano-1-methylbenzoimidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document aims to serve as an essential resource for the synthesis, characterization, and potential applications of this versatile molecule.

Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of benzimidazole are integral components of numerous FDA-approved drugs, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][4] The strategic placement of various functional groups on the benzimidazole nucleus allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly adaptable framework for drug design.[2]

5-Cyano-1-methylbenzoimidazole (also known as 1-methyl-1H-benzimidazole-5-carbonitrile) incorporates two key substituents that enhance its potential as a drug discovery building block: a methyl group at the 1-position and a cyano group at the 5-position. The N-methylation prevents tautomerization and can influence the molecule's binding affinity and metabolic stability. The cyano group is a versatile synthetic handle, enabling further chemical modifications, and can also contribute to the molecule's biological activity.[5]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 5-Cyano-1-methylbenzoimidazole is fundamental for its application in drug discovery, guiding aspects from reaction setup to formulation.

| Property | Value | Source |

| CAS Number | 53484-13-2 | |

| Molecular Formula | C₉H₇N₃ | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| Synonyms | 1-methyl-1H-benzimidazole-5-carbonitrile | [6] |

| Appearance | (Predicted) Crystalline solid | N/A |

| Topological Polar Surface Area | 41.6 Ų | [6] |

| XLogP3 | 1.2 | [6] |

Synthesis of 5-Cyano-1-methylbenzoimidazole: A Step-by-Step Protocol

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The following protocol describes a robust and reproducible method for the preparation of 5-Cyano-1-methylbenzoimidazole, adapted from established methodologies for similar benzimidazole syntheses.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Cyano-1-methylbenzoimidazole.

Detailed Experimental Protocol

Materials:

-

4-Methylamino-3-nitrobenzonitrile

-

Sodium Dithionite (Na₂S₂O₄)

-

Formic Acid (HCOOH)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reduction of the Nitro Group: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylamino-3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

-

Heat the mixture to a gentle reflux.

-

Add sodium dithionite (3-4 equivalents) portion-wise to the refluxing solution. The color of the reaction mixture should change, indicating the reduction of the nitro group to an amine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

In Situ Cyclization: Once the reduction is complete, carefully add formic acid (excess, ~5-10 equivalents) to the reaction mixture.

-

Continue to reflux the mixture for several hours until the formation of the benzimidazole ring is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure 5-Cyano-1-methylbenzoimidazole.

Characterization and Analytical Protocols

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized 5-Cyano-1-methylbenzoimidazole.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A general method for benzimidazole derivatives can be adapted.[7][8]

-

Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[7]

-

Mobile Phase: A gradient system of acetonitrile and water with a pH modifier like orthophosphoric acid, adjusted to a suitable pH (e.g., 4.5) with a base.[7]

-

Detection: UV detection at a wavelength where the benzimidazole core has strong absorbance (e.g., 254 nm or 288 nm).[7]

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for benzimidazole derivatives.

-

Expected Ion: The protonated molecule [M+H]⁺ with an m/z corresponding to the molecular weight of 5-Cyano-1-methylbenzoimidazole plus the mass of a proton.

-

Fragmentation Pattern: The fragmentation pattern in MS/MS can provide further structural confirmation. Common fragmentation pathways for benzimidazoles have been studied and can be used for comparison.[2][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern. For 1-methylbenzimidazole, the N-methyl protons typically appear as a singlet.[11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the cyano carbon and the carbons of the benzimidazole core. The chemical shifts of the carbons in the imidazole and benzene rings are well-documented for benzimidazole derivatives and can be used for signal assignment.[11]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a well-established pharmacophore in drug discovery, and 5-Cyano-1-methylbenzoimidazole represents a valuable building block for the synthesis of novel therapeutic agents.

Potential as an Anticancer Agent

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1][2] While specific studies on the anticancer activity of 5-Cyano-1-methylbenzoimidazole are not yet prevalent in the literature, its structural features suggest it could be a promising candidate for further investigation.

-

Structure-Activity Relationship (SAR): The presence of a cyano group at the 5-position has been shown in some benzimidazole series to contribute to or enhance biological activity.[8] The N-methyl group can improve cell permeability and metabolic stability.

-

Hypothesized Mechanism of Action: Based on the activities of related benzimidazoles, potential anticancer mechanisms could include:

-

Tubulin Polymerization Inhibition: Many benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The benzimidazole scaffold can be elaborated to target various protein kinases involved in cancer cell signaling.

-

DNA Intercalation or Minor Groove Binding: Some benzimidazole derivatives can interact with DNA, interfering with replication and transcription.[10]

-

Potential as an Antimicrobial Agent

The benzimidazole core is also found in several antimicrobial drugs.[3] The structural similarity to purines allows these compounds to interfere with microbial metabolic pathways. Studies on other cyano-substituted benzimidazoles have shown antimicrobial and antibiofilm activities.[4][5] Therefore, 5-Cyano-1-methylbenzoimidazole warrants investigation for its potential antibacterial and antifungal properties.

A Versatile Intermediate in Medicinal Chemistry

The cyano group of 5-Cyano-1-methylbenzoimidazole is a key feature that makes it a highly valuable intermediate for the synthesis of a diverse library of compounds. The cyano group can be readily converted into other functional groups such as:

-

Carboxylic acids: via hydrolysis.

-

Amines: via reduction.

-

Tetrazoles: via reaction with azides.

This chemical versatility allows medicinal chemists to explore a wide range of structural modifications to optimize the pharmacological properties of lead compounds derived from this scaffold.

Conclusion and Future Perspectives

5-Cyano-1-methylbenzoimidazole is a heterocyclic compound with significant potential in the field of drug discovery. Its benzimidazole core provides a proven pharmacophore with a broad range of biological activities, while the N-methyl and 5-cyano substituents offer opportunities for fine-tuning its properties and for further chemical elaboration. While direct biological data for this specific compound is still emerging, the extensive literature on related benzimidazoles strongly suggests its promise as a scaffold for the development of new anticancer and antimicrobial agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule. Future research should focus on the systematic biological evaluation of 5-Cyano-1-methylbenzoimidazole and its derivatives to fully elucidate their therapeutic potential.

References

- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.

- Husain, A., Rashid, M., Shaharyar, M., & Sarafroz, M. (Year). Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. Source.

- BenchChem. (2025, November). Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry. BenchChem.

- Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 45-54.

- Remya R.S. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44.

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997-3013.

- Raoof, S. S., et al. (2022). Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases.

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997-3013.

- Abdel-Wahab, B. F., et al. (2018). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Bioorganic Chemistry, 80, 563-573.

- Perin, N., et al. (2021).

- Racané, L., et al. (2020).

- Res. J. Chem. Sci. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

- Al-Ostath, A. I., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 792288.

- Heravi, M. M., et al. (2013). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Asian Journal of Chemistry, 25(1), 585-587.

- Racané, L., et al. (2021).

- Claramunt, R. M., et al. (2010). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 6, 937-947.

- Cogent Chemistry. (2020).

- Wu, J., et al. (2006). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 8(16), 3605–3608.

- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.

- Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3369.

- Kłys, A., et al. (2021).

- Jendralla, H., et al. (2015). Biological Evaluation of a Potential Anticancer Agent Methyl N-[5-(3′-Iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate. Anticancer Research, 35(10), 5347-5354.

- Bhat, K. S., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(84), 53289-53297.

- Tan, M. L., et al. (2017). Mechanisms of the Anti-Tumor Activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate Against Breast Cancer in Vitro and in Vivo. Scientific Reports, 7(1), 1188.

- Pérez-Arbelo, C., et al. (2021).

Sources

- 1. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 12. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-Cyano-1-methylbenzoimidazole

An In-Depth Technical Guide on the Biological Activity of 5-Cyano-1-methylbenzoimidazole

Disseminated to: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide provides a comprehensive examination of the biological activities of 5-Cyano-1-methylbenzoimidazole, a specific derivative that holds considerable therapeutic promise. While direct studies on this exact molecule are emerging, this guide synthesizes data from closely related analogues to project its potential anticancer and antimicrobial properties. We delve into the mechanistic underpinnings of these activities, drawing from the rich literature on substituted benzimidazoles. Furthermore, this document offers detailed, field-proven experimental protocols for the in-vitro evaluation of this compound, complete with data interpretation insights. Visualized workflows and signaling pathways are provided to enhance understanding and practical application in a research and development setting.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is analogous to naturally occurring purine nucleoside bases, which allows for favorable interactions with various biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The therapeutic success of marketed drugs such as the anticancer agent bendamustine and the proton pump inhibitor omeprazole underscores the significance of the benzimidazole core in drug design.

The biological activity of benzimidazole derivatives can be finely tuned by substitutions on the benzene and imidazole rings. The introduction of a cyano group, a potent electron-withdrawing group, at the 5-position has been shown to positively influence the biological activity of various heterocyclic compounds.[5] Similarly, methylation at the N-1 position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its biological profile. This guide focuses on the convergence of these structural features in 5-Cyano-1-methylbenzoimidazole and its anticipated biological potential.

Projected Biological Activities of 5-Cyano-1-methylbenzoimidazole

Based on extensive research on analogous compounds, 5-Cyano-1-methylbenzoimidazole is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology research. Numerous derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines.[6][7] The presence of a cyano group at the 5-position, in particular, has been associated with enhanced antiproliferative activity in several studies. For instance, a series of 1-cyano-2-amino-benzimidazole derivatives displayed potent cytotoxic activities against human lung carcinoma (A549), leukemia (K562), and prostate cancer (PC-3) cell lines.[8]

2.1.1. Potential Mechanisms of Anticancer Action

The anticancer effects of benzimidazole derivatives are often multifactorial, involving the modulation of several key cellular pathways.

-

Induction of Apoptosis: Many benzimidazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis.[2] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[2]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Benzimidazole derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell proliferation.[6]

-

Kinase Inhibition: The benzimidazole structure is a common scaffold for the design of kinase inhibitors.[9] Specific kinases that are often targeted include those involved in signal transduction pathways critical for cancer cell growth and survival.

-

Topoisomerase Inhibition: Some benzimidazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription.[10][11] This leads to DNA damage and ultimately cell death.

Signaling Pathway: Potential Kinase Inhibition by 5-Cyano-1-methylbenzoimidazole

Caption: Potential mechanism of kinase inhibition.

Antimicrobial Activity

The benzimidazole nucleus is also a key component in many antimicrobial agents.[3] Derivatives have shown efficacy against a broad spectrum of bacteria and fungi.[1][12] The structural similarity to purines allows them to interfere with essential microbial metabolic pathways.

2.2.1. Potential Mechanisms of Antimicrobial Action

-

Inhibition of Nucleic Acid Synthesis: By mimicking purine nucleosides, benzimidazole derivatives can disrupt the synthesis of microbial DNA and RNA.

-

Enzyme Inhibition: They can inhibit key microbial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.

-

Disruption of Cellular Respiration: Some derivatives have been shown to interfere with the electron transport chain, leading to a depletion of cellular energy.

In-Vitro Experimental Protocols

To evaluate the , a series of well-established in-vitro assays are recommended.

Anticancer Activity Evaluation

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[6]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-Cyano-1-methylbenzoimidazole in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.[6]

Protocol:

-

Cell Treatment: Treat cancer cells with 5-Cyano-1-methylbenzoimidazole at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental Workflow: In-Vitro Anticancer Evaluation

Caption: Workflow for anticancer activity assessment.

Antimicrobial Activity Evaluation

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Grow bacterial or fungal strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of 5-Cyano-1-methylbenzoimidazole in a 96-well plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Summary

While specific quantitative data for 5-Cyano-1-methylbenzoimidazole is not yet widely published, the following table summarizes representative IC50 values for structurally related 5-cyanobenzimidazole derivatives against various cancer cell lines, as reported in the literature.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Cyano-2-amino-benzimidazole analogue | A549 (Lung) | Potent Activity | [8] |

| 1-Cyano-2-amino-benzimidazole analogue | K562 (Leukemia) | Potent Activity | [8] |

| Benzimidazole-triazolothiadiazine hybrid with cyano group | MCF-7 (Breast) | 0.016 | [2] |

| 2-Aryl-5-cyano-1H-benzimidazole derivative | Various | Varies | [10] |

Note: "Potent Activity" indicates that the source reported significant cytotoxicity without providing a specific IC50 value.

Conclusion and Future Directions

5-Cyano-1-methylbenzoimidazole emerges as a molecule of significant interest for further investigation in the fields of oncology and microbiology. The strong precedent set by structurally similar compounds suggests a high probability of potent anticancer and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological profile.

Future research should focus on the synthesis and in-vitro screening of 5-Cyano-1-methylbenzoimidazole against a diverse panel of cancer cell lines and microbial strains. Elucidation of its precise mechanisms of action through detailed molecular studies will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies involving modifications at other positions of the benzimidazole ring could lead to the discovery of even more potent and selective drug candidates.

References

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2886-2904. [Link]

-

Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., ... & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2886-2904. [Link]

-

Peršuri, A., Kraljević, S., Sedić, M., Martin-Kleiner, I., Cindrić, M., & Hranjec, M. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2, 5-Disubstituted Furane Derivatives. Molecules, 25(11), 2537. [Link]

-

Gümüş, M. H., Çıkla-Süzgün, P., & Supuran, C. T. (2021). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Archiv der Pharmazie, 354(10), 2100148. [Link]

-

Abdel-Ghani, T. M., El-Sayed, W. M., & El-Sawy, E. R. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 1-26. [Link]

-

Atmaca, H., Bozkurt, B. S., Orman, E. B., Gumus, I., & Kocyigit, U. M. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-biological interactions, 327, 109163. [Link]

-

Hu, Y., et al. (2010). Synthesis and biological evaluation of 1-cyano-2-Amino-benzimidazole derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4782-4785. [Link]

-

Göker, H., Alp, M., & Yıldız, S. (2007). Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Molecules, 12(4), 854-867. [Link]

-

Shrivastava, N., Shrivastava, S., & Singh, S. (2018). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 4(2), 221-231. [Link]

-

Bilici, K., & Akkoc, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 37(5), 102682. [Link]

-

Tan, M. L., Oon, C. E., & Cheah, Y. K. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4216. [Link]

-

Hranjec, M., et al. (2019). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 24(19), 3548. [Link]

-

Kamal, A., & Husain, A. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 1-17. [Link]

-

Kumar, A., et al. (2018). Design, synthesis, and in vitro biological evaluation of novel benzimidazole tethered allylidenehydrazinylmethylthiazole derivatives as potent inhibitors of Mycobacterium tuberculosis. MedChemComm, 9(11), 1873-1882. [Link]

-

De Geyter, E., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of toxicology, 90(7), 1549-1559. [Link]

-

Shabana, K., et al. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. NeuroQuantology, 20(11), 525-542. [Link]

-

Sharma, D., & Narasimhan, B. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC advances, 14(25), 17823-17851. [Link]

-

Akkoc, S., & Bilici, K. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Journal of the Turkish Chemical Society Section A: Chemistry, 11(3), 633-644. [Link]

-

El-Sayed, N. N. E., et al. (2020). In vitro cytotoxicity of the piperazine benzimidazole derivates against breast (MDA-MB 231) and glioblastoma (U87 MG) cell lines. Medicinal Chemistry Research, 29(10), 1789-1800. [Link]

-

Ochal, Z., et al. (2013). Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl-benzimidazole and benzotriazole derivatives. Medicinal Chemistry, 9(8), 1104-1111. [Link]

-

Kumar, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry. [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current topics in medicinal chemistry, 16(26), 2954-2962. [Link]

-

Kumar, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Medicinal Chemistry. [Link]

-

Zakhary, M. A., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284-2298. [Link]

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Cyano-1-methylbenzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1] 5-Cyano-1-methylbenzoimidazole, a distinct member of this family, has emerged as a compound of significant interest. This technical guide provides an in-depth exploration of its putative mechanism of action, drawing upon the established knowledge of related benzimidazole compounds. We will delve into the potential molecular targets and cellular pathways influenced by this molecule and present a comprehensive suite of experimental protocols to rigorously investigate and validate its biological activity. This document is intended to serve as a foundational resource for researchers dedicated to advancing our understanding and application of novel benzimidazole-based therapeutics.

The Benzimidazole Scaffold: A Cornerstone of Modern Therapeutics

Benzimidazoles, heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, are structural isosteres of naturally occurring purine nucleotides.[1] This inherent similarity allows them to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic effects.[1] The versatility of the benzimidazole core allows for substitutions at various positions, significantly influencing its pharmacokinetic and pharmacodynamic properties. This has led to the development of a diverse range of FDA-approved drugs for various indications.[2]

Postulated Mechanisms of Action for 5-Cyano-1-methylbenzoimidazole

While the specific mechanism of action for 5-Cyano-1-methylbenzoimidazole is not yet fully elucidated, the extensive body of research on analogous compounds provides a strong foundation for several compelling hypotheses. The presence of the electron-withdrawing cyano group at the 5-position and the methyl group at the 1-position are key structural features that likely dictate its interaction with cellular machinery. Based on existing literature, we can postulate the following primary mechanisms:

Disruption of Microtubule Dynamics

A prominent mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[3][4][5][6][7][8] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds can disrupt microtubule formation, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]

In-depth Insight: The binding of benzimidazole derivatives to the colchicine-binding site on β-tubulin is a well-documented interaction that prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of the microtubule network activates the spindle assembly checkpoint, ultimately triggering the apoptotic cascade.

Inhibition of Topoisomerase Activity

DNA topoisomerases are vital enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[1][9][10] Several benzimidazole derivatives have been identified as potent inhibitors of topoisomerase I and/or II.[1][9][11][12][13] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptotic cell death.[1]

In-depth Insight: The planar benzimidazole ring system can intercalate into the DNA double helix, while substituents can interact with the topoisomerase enzyme itself, leading to the stabilization of the cleavable complex. This transforms the essential enzyme into a cellular poison.

Induction of Apoptosis via Mitochondrial Pathways and Oxidative Stress

A hallmark of many anticancer agents, including benzimidazole derivatives, is their ability to induce programmed cell death, or apoptosis.[4][14][15][16][17] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.[15] Furthermore, the generation of reactive oxygen species (ROS) can be a key upstream event that triggers mitochondrial dysfunction and apoptosis.[18] A new benzimidazole acridine derivative has been shown to exert its anticancer activity by inducing both intrinsic and extrinsic apoptosis pathways via the ROS-JNK1 pathway.[18]

In-depth Insight: The electron-withdrawing nature of the cyano group in 5-Cyano-1-methylbenzoimidazole may facilitate redox cycling, leading to an increase in intracellular ROS levels. This oxidative stress can damage cellular components, including mitochondria, thereby initiating the apoptotic cascade.

A Roadmap for Mechanistic Elucidation: Experimental Workflows

To systematically investigate the mechanism of action of 5-Cyano-1-methylbenzoimidazole, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for this endeavor.

Preliminary Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of 5-Cyano-1-methylbenzoimidazole across a panel of relevant cancer cell lines.

Table 1: Representative Data from a Preliminary Cytotoxicity Screen

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Value |

| HeLa | Cervical | Value |

| A549 | Lung | Value |

| HCT116 | Colon | Value |

Note: The IC50 values in this table are placeholders and would be determined experimentally.

Investigating the Impact on Cell Cycle Progression

Flow cytometry is a powerful technique to assess the effect of a compound on the cell cycle.

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of 5-Cyano-1-methylbenzoimidazole (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.[19]

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[19][20]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]

Figure 1: Workflow for Cell Cycle Analysis.

Quantifying Apoptosis Induction

To confirm that cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard.

-

Cell Culture and Treatment: Treat cells with 5-Cyano-1-methylbenzoimidazole as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[22][23][24]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[23][24]

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[22]

Figure 2: Workflow for Apoptosis Detection and Analysis.

To further confirm the involvement of caspases in the apoptotic pathway, a colorimetric or fluorometric assay can be performed.

-

Cell Lysis: Treat cells with 5-Cyano-1-methylbenzoimidazole, harvest, and lyse the cells to release intracellular contents.

-

Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[25][26][27]

-

Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[26][27] The signal intensity is proportional to the caspase activity.

Direct Target Engagement Assays

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.[28][29][30][31]

-

Compound Addition: Add 5-Cyano-1-methylbenzoimidazole at various concentrations to the reaction mixture. Include a known inhibitor (e.g., nocodazole) and an enhancer (e.g., paclitaxel) as controls.[28]

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.[28][29]

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader.[28][31] Inhibition of polymerization will result in a decrease in the rate and extent of fluorescence increase.[28]

This assay assesses the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I or II, and the appropriate reaction buffer.[10][32][33]

-

Compound Addition: Add 5-Cyano-1-methylbenzoimidazole at various concentrations to the reaction. Include a known inhibitor (e.g., camptothecin for Topo I) as a positive control.[11]

-

Incubation: Incubate the reaction at 37°C to allow the enzyme to relax the supercoiled DNA.[32][33]

-

Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.[33] Inhibition of topoisomerase activity will result in a higher proportion of supercoiled DNA compared to the relaxed form.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[34][35][36][37] For 5-Cyano-1-methylbenzoimidazole, the following points are noteworthy:

-

The Cyano Group at Position 5: Electron-withdrawing groups at this position can significantly influence the electronic distribution of the benzimidazole ring, potentially enhancing its interaction with biological targets.

-

The Methyl Group at Position 1: Substitution at the N1 position can impact the molecule's lipophilicity and its ability to form hydrogen bonds, which can be crucial for target binding.

Further SAR studies, involving the synthesis and testing of analogs with different substituents at these positions, will be invaluable in optimizing the potency and selectivity of this compound.

Conclusion

5-Cyano-1-methylbenzoimidazole holds considerable promise as a lead compound for the development of novel therapeutics. Based on the extensive research on the benzimidazole scaffold, its mechanism of action is likely to involve the disruption of microtubule dynamics, inhibition of topoisomerase activity, and/or the induction of apoptosis via oxidative stress. The experimental workflows detailed in this guide provide a robust framework for the systematic investigation of these potential mechanisms. A thorough understanding of its molecular interactions and cellular effects will be paramount in translating the potential of this intriguing molecule into clinical applications.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Yap, H. Y., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cancer Metastasis and Treatment, 7, 39. Retrieved from [Link]

-

Gümüş, M., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. Retrieved from [Link]

- Brandstrom, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22.

-

ResearchGate. (n.d.). Benzimidazole derivatives as topoisomerase inhibitors. Retrieved from [Link]

-

National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

ACS Publications. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. Retrieved from [Link]

-

Kamal, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. Retrieved from [Link]

-

Wang, L., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2100465. Retrieved from [Link]

-

Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Kamal, A., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Letters in Drug Design & Discovery, 22(5), 721-738. Retrieved from [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Nawrocka, W., et al. (2013). NEW BENZIMIDAZOLE DERIVATIVES AS TOPOISOMERASE I INHIBITORS – SYNTHESIS AND FLUOROMETRIC ANALYSIS. Acta Poloniae Pharmaceutica, 70(6), 1039-1045. Retrieved from [Link]

-

Kamal, A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel, Switzerland), 14(7), 663. Retrieved from [Link]

-

Reddyrajula, R., Varshini, K. P., & Shankaraiah, N. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & medicinal chemistry letters, 130167. Advance online publication. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Retrieved from [Link]

-

Brandstrom, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22. Retrieved from [Link]

-

Reddyrajula, R., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & medicinal chemistry letters, 96, 129505. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Topoisomerase Assays. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC medicinal chemistry. Retrieved from [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Retrieved from [Link]

-

Gao, C., et al. (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. Acta pharmacologica Sinica, 36(10), 1244–1254. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

Nitiss, J. L., et al. (2012). Topoisomerase assays. Current protocols in pharmacology, Chapter 3, Unit 3.3. Retrieved from [Link]

-

SpringerLink. (n.d.). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

Spandidos Publications. (2014). Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition. Retrieved from [Link]

-

Ceylan, S., et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Archiv der Pharmazie, 355(11), e2200257. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]

-

Preprints.org. (2025). Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. Retrieved from [Link]

-

MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Retrieved from [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ptfarm.pl [ptfarm.pl]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wp.uthscsa.edu [wp.uthscsa.edu]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kumc.edu [kumc.edu]

- 24. bosterbio.com [bosterbio.com]

- 25. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. benchchem.com [benchchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

- 35. mdpi.com [mdpi.com]

- 36. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Cyano-1-methylbenzoimidazole

This guide provides a comprehensive framework for the in vitro evaluation of 5-Cyano-1-methylbenzoimidazole, a heterocyclic compound belonging to the versatile benzimidazole class. Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a cyano group at the 5-position is of particular interest, as this substituent can significantly influence the electronic and biological properties of the molecule, potentially enhancing its therapeutic potential.[6][7]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to the preliminary assessment of this novel compound.

Part 1: Foundational Characterization

A thorough in vitro evaluation begins with a fundamental understanding of the test compound's physicochemical properties. These parameters are critical as they directly impact the design and interpretation of all subsequent biological assays.

Physicochemical Profile

The structure of 5-Cyano-1-methylbenzoimidazole is presented below.

Chemical Structure:

-

IUPAC Name: 1-methyl-1H-benzo[d]imidazole-5-carbonitrile

-

Molecular Formula: C9H7N3[8]

-

Molecular Weight: 157.17 g/mol [8]

A summary of its key computed and experimental properties is provided in Table 1.

| Property | Value | Significance in In Vitro Assays | Source |

| Molecular Weight | 157.17 g/mol | Influences diffusion and membrane permeability. | [8] |

| XLogP3 | 1.2 - 1.44 | Predicts lipophilicity and membrane transport. | [8] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Correlates with passive molecular transport through membranes. | [8] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. | [8] |

| Aqueous Solubility | Predicted to be low | Critical for stock solution preparation and avoiding precipitation in assays. Benzimidazoles are often poorly soluble in water.[9][10] | N/A |

Solubility and Stability Assessment

The low aqueous solubility of many benzimidazole derivatives is a common challenge that can lead to inaccurate and irreproducible results.[9][10] Therefore, a preliminary solubility and stability assessment is paramount.

Protocol: Kinetic Solubility and Stability Testing

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 5-Cyano-1-methylbenzoimidazole in 100% dimethyl sulfoxide (DMSO).[11]

-

Serial Dilution: Serially dilute the stock solution in a series of aqueous buffers relevant to planned biological assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

-

Incubation: Incubate the dilutions at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 24, 48 hours).

-

Analysis: Analyze the samples for precipitation using nephelometry or visual inspection. For stability, use High-Performance Liquid Chromatography (HPLC) to detect any degradation of the parent compound.[11]

-

Rationale: This protocol establishes the maximum soluble concentration of the compound in assay-relevant media and ensures that the compound remains stable throughout the duration of the experiment. It is crucial to keep the final DMSO concentration in assays below 0.5% to avoid solvent-induced cytotoxicity.[10]

Part 2: Biological Screening Cascade

The following section outlines a logical progression of in vitro assays, starting with broad cytotoxicity screening and moving towards more specific mechanistic investigations. This tiered approach allows for efficient resource allocation and a comprehensive understanding of the compound's biological profile.

Initial Cytotoxicity Profiling

The first step in evaluating any new compound for potential therapeutic use is to determine its effect on cell viability.[12][13][14] This provides a therapeutic window and guides the concentration range for subsequent, more specific assays.

Workflow: General Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Cyano-1-methylbenzoimidazole (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[12][13]

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | 5-Cyano-1-methylbenzoimidazole IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 4.8 |

| A549 | Lung Carcinoma | 25.2 ± 3.1 | 2.4 |

| HEK293 | Normal Kidney | 60.1 ± 5.5 | - |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[15]

Secondary Screening: Exploring Potential Mechanisms

Based on the broad biological activities of the benzimidazole scaffold, a secondary screening panel can be designed to explore potential mechanisms of action.

1. Antimicrobial Activity Screening

Benzimidazole derivatives have well-documented antimicrobial properties.[2][16]

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Rationale: This assay identifies if the compound has direct antimicrobial effects, which is a common feature of this chemical class.[16]

2. Antioxidant Capacity Assessment

Many benzimidazole compounds exhibit antioxidant activity by scavenging free radicals.[1][17]

-

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The reduction in DPPH absorbance upon exposure to the compound is measured spectrophotometrically.

-

Rationale: This assay provides a rapid assessment of the compound's potential to mitigate oxidative stress, a key factor in many diseases.[1]

3. Enzyme Inhibition Assays

Benzimidazole derivatives are known to inhibit various enzymes.[18][19]

-

Target Enzymes:

-

Method: Utilize commercially available enzyme inhibition assay kits, which typically measure the formation of a colored or fluorescent product.

-

Rationale: These targeted assays can quickly identify specific enzymatic pathways modulated by the compound, providing valuable mechanistic insights.

Part 3: Advanced Mechanistic Studies

Should the initial screening reveal potent and selective activity (e.g., high cytotoxicity in cancer cells with a good selectivity index), further in-depth studies are warranted to elucidate the specific mechanism of action.

Receptor Binding Assays

If a specific molecular target is hypothesized (e.g., a kinase or a G-protein coupled receptor), receptor binding assays can determine the affinity of the compound for its target.[20]

Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

-

Reagent Preparation: Prepare a reaction mixture containing the target receptor (e.g., from cell membranes), a known radiolabeled ligand for that receptor, and the assay buffer.[21][22]

-